2-(Pirimidin-2-il)etanol

Descripción general

Descripción

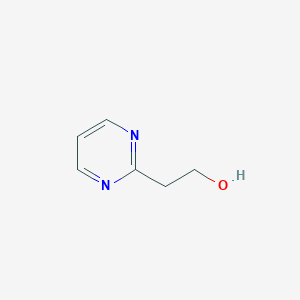

2-(Pyrimidin-2-yl)ethanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Pyrimidin-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrimidin-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antifibrótica

Se ha encontrado que los derivados de 2-(Pirimidin-2-il)etanol exhiben una actividad antifibrótica significativa . Se sintetizó una serie de nuevos derivados de 2-(piridin-2-il)pirimidina y se evaluaron sus actividades biológicas contra células estelares hepáticas inmortalizadas de rata (HSC-T6). Se encontró que catorce compuestos presentaban mejores actividades antifibróticas que la pirfenidona y la Bipy55′DC .

Actividad antiinflamatoria

Algunos derivados de this compound han mostrado excelentes actividades antiinflamatorias en comparación con el fármaco estándar diclofenaco sódico . Esto sugiere que estos compuestos podrían desarrollarse aún más para su posible uso en el tratamiento de trastornos inflamatorios.

Actividad analgésica

Ciertos derivados de this compound han demostrado actividades analgésicas moderadas . Esto indica que estos compuestos podrían usarse potencialmente para el manejo del dolor.

Actividad citotóxica

Algunos derivados de this compound han exhibido actividades citotóxicas moderadas . Esto sugiere que estos compuestos podrían usarse potencialmente en el tratamiento del cáncer.

Actividad antituberculosa

Los derivados de this compound también han mostrado actividades antituberculosas moderadas . Esto indica que estos compuestos podrían usarse potencialmente en el tratamiento de la tuberculosis.

Actividad antioxidante

Los compuestos principales de this compound mostraron una actividad antioxidante prometedora en comparación con el hidroxitolueno butilado . La potencia de su actividad antioxidante fue influenciada principalmente por el fragmento alquilo unido al this compound .

Mecanismo De Acción

Target of Action

2-(Pyrimidin-2-yl)ethanol, also known as 2-Pyrimidineethanol, is a compound that has been found to exhibit a wide range of pharmacological activities It’s known that pyrimidine derivatives have been associated with diverse biological activities, including antimicrobial, antitumor, analgesic, anti-inflammatory, antibacterial, antifungal, antiplatelet, and antitubercular activities .

Mode of Action

It’s known that many pyrimidine derivatives exert their effects by interacting with key enzymes and proteins within the cell . For example, some pyrimidine derivatives are known to inhibit prostaglandin synthesis, a key process in inflammation, by targeting the enzyme cyclooxygenase (COX) .

Biochemical Pathways

Given the wide range of biological activities associated with pyrimidine derivatives, it’s likely that multiple pathways are affected . For example, the anti-inflammatory action of some pyrimidine derivatives is linked to the inhibition of prostaglandin synthesis, a key biochemical pathway in inflammation .

Result of Action

Some pyrimidine derivatives have been found to exhibit significant anti-inflammatory activities, potentially through the inhibition of prostaglandin synthesis . Additionally, some compounds have shown moderate cytotoxic and antitubercular activities .

Propiedades

IUPAC Name |

2-pyrimidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-4,9H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIWCGLAEFPUFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626163 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114072-02-5 | |

| Record name | 2-(Pyrimidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the alkyl chain length in bis(2-(pyrimidin-2-yl)ethoxy)alkanes influence their antioxidant activity?

A1: Research indicates that the length of the alkyl chain attached to the oxygen in bis(2-(pyrimidin-2-yl)ethoxy)alkanes significantly impacts their antioxidant capabilities. Specifically, compounds with ethyl and butyl fragments linked to the oxygen, such as 5b and 5d in the study, demonstrated increased antioxidant activity across various in vitro assays. [] This suggests that these alkyl groups may enhance the interaction of the compounds with free radicals, leading to more effective neutralization. Further research could explore the optimal chain length for maximal antioxidant potency and investigate the underlying mechanisms of action.

Q2: What are the potential applications of 2-(pyrimidin-2-yl)ethanol derivatives beyond their antioxidant properties?

A2: While the provided research focuses on the antioxidant activity of bis(2-(pyrimidin-2-yl)ethoxy)alkanes, the pyrimidine nucleus, a core component of 2-(pyrimidin-2-yl)ethanol, is known for its presence in essential biomolecules like nucleic acids and vitamins. [] This structural feature suggests potential applications in various fields. For instance, exploring 2-(pyrimidin-2-yl)ethanol as a building block for:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)

![6-Chloro-1-[(3-chloro-4-methoxyphenyl)methyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B40127.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)